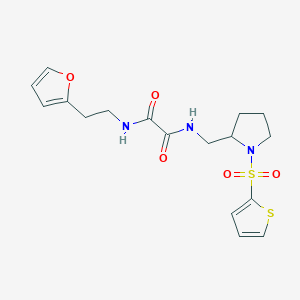

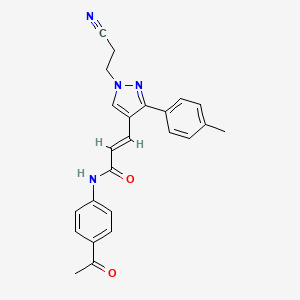

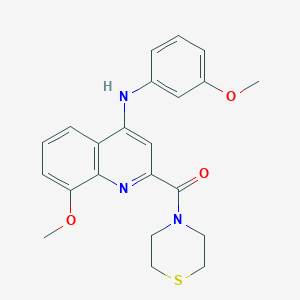

N-benzyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as BFPTC, is a synthetic compound that belongs to the family of thiophene-based drugs. BFPTC has been extensively studied for its potential use in various scientific research applications, including as a tool to study the mechanisms of action of certain biological processes.

Scientific Research Applications

Chemical Synthesis and Structural Manipulation

N-benzyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide belongs to a class of compounds that have been explored for their unique chemical properties, including their ability to undergo dearomatising cyclisation. For instance, thiophene-3-carboxamides bearing allyl or benzyl substituents at nitrogen have been shown to undergo dearomatising cyclisation upon treatment with LDA, leading to rearrangements into pyrrolinones, azepinones, or partially saturated azepinothiophenes (Clayden et al., 2004). Similarly, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized and explored for the generation of various heterocyclic derivatives, showcasing the versatility of thiophene carboxamide derivatives in heterocyclic synthesis (Mohareb et al., 2004).

Material Science Applications

Compounds with structural similarities to N-benzyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide have been investigated for their potential in material science. For example, ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been synthesized, demonstrating properties suitable for creating transparent, flexible, and tough films (Hsiao et al., 2000). Additionally, novel aromatic polyamides containing ether and bulky fluorenylidene groups were prepared, showing solubility in various organic solvents and forming transparent films, suggesting applications in the development of advanced polymeric materials (Hsiao et al., 1999).

Potential Biological Activities

The structural framework of N-benzyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is conducive to biological activity exploration. Benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of the malaria parasite, highlighting their potential as antimalarial agents (Banerjee et al., 2011).

properties

IUPAC Name |

N-benzyl-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2OS/c23-18-10-8-17(9-11-18)19-15-27-21(20(19)25-12-4-5-13-25)22(26)24-14-16-6-2-1-3-7-16/h1-13,15H,14H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHQOYQGEJJAPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B2361966.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B2361969.png)

![3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2361973.png)

![2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2361974.png)

![(2,4-Dimethylthiazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2361975.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2361977.png)